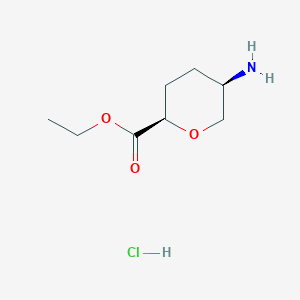

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl (2R,5R)-5-aminooxane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHHVCKPABURLO-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereocontrolled Ring Formation via Asymmetric Induction

A highly effective approach to prepare cis-substituted tetrahydropyrans involves asymmetric induction during ring formation. The use of chiral auxiliaries or catalysts, such as chiral 1,3,2-diazaborolidines, enables the stereoselective synthesis of nonracemic 1,5-diols, which are precursors to tetrahydropyran rings. These diols undergo intramolecular nucleophilic displacement reactions to form the cis-tetrahydropyran ring system with high stereocontrol.

- Example: Starting from chiral aldehydes and employing boron-mediated allylation reactions (Corey “Stein” protocol) to establish the stereochemistry at the 5-position.

- Subsequent cyclization under mild conditions yields the cis-configured tetrahydropyran ring.

Functional Group Transformations on Tetrahydropyran Esters

Starting from ethyl tetrahydropyran-4-carboxylate derivatives, the amino group can be introduced at the 5-position through several steps:

- Reduction of the ester or acid group to an alcohol (e.g., Bouveault reduction).

- Conversion of the hydroxyl group to a good leaving group such as bromine.

- Nucleophilic substitution with ammonia or amines to introduce the amino group.

- Hydrolysis and formation of the hydrochloride salt.

This multistep approach has been documented in the synthesis of related compounds like quinuclidine derivatives, where the amino-substituted tetrahydropyran intermediates are key.

Detailed Synthetic Procedure Example

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Condensation of 4-formylpyridine with malonic acid in glacial acetic acid | Formation of 4-(β,β-dicarboxylvinyl)pyridine intermediate | Intermediate unstable to heat, requires immediate hydrogenation |

| 2 | Catalytic hydrogenation | Reduction to piperidine derivative | High stereoselectivity achieved |

| 3 | Esterification with ethanol | Formation of ethyl ester of tetrahydropyran carboxylate | Precursor to amino substitution |

| 4 | Bouveault reduction (Raney nickel, hydrogen) | Reduction of ester to hydroxyl group | Preparation for substitution |

| 5 | Bromination (e.g., with bromine in CCl4) | Conversion of hydroxyl to bromide | Good leaving group for amination |

| 6 | Amination (treatment with ammonia or amine) | Nucleophilic substitution to introduce amino group at 5-position | Formation of ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate |

| 7 | Treatment with HCl | Formation of hydrochloride salt | Stabilizes the amino ester, facilitates isolation |

This sequence typically yields the target compound with overall yields around 30%, depending on reaction conditions and purification methods.

Alternative Modern Synthetic Methods

Recent advances in palladium-catalyzed cross-coupling and hydrogenation techniques allow for more streamlined syntheses:

- Use of boronate esters and palladium catalysts for coupling reactions to build the tetrahydropyran ring system with functionalized substituents.

- Microwave-assisted reactions to improve conversion rates and yields.

- Catalytic hydrogenation for selective reduction steps under milder conditions.

For example, Suzuki-Miyaura cross-coupling of boronate esters with aryl halides followed by catalytic hydrogenation and amination steps can yield functionalized tetrahydropyran derivatives efficiently.

Research Findings and Analysis

- The stereocontrolled synthesis via boron-mediated allylation and intramolecular displacement is a robust method to obtain cis-5-substituted tetrahydropyrans with high enantiomeric purity.

- The classical multistep approach involving reduction, bromination, and amination remains reliable but requires careful control of reaction conditions to avoid racemization or side reactions.

- Modern catalytic methods improve efficiency and reduce the number of steps, but require optimization of catalyst systems and reaction parameters for each substrate.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Asymmetric induction with chiral boron auxiliaries | Boron-mediated allylation, intramolecular cyclization | High stereoselectivity, enantiopure products | Requires chiral reagents, complex setup | Moderate to high |

| Classical multistep functional group manipulation | Reduction, bromination, nucleophilic substitution | Well-established, accessible reagents | Multiple steps, moderate overall yield | ~30% overall |

| Palladium-catalyzed cross-coupling and hydrogenation | Suzuki coupling, catalytic hydrogenation, amination | Efficient, fewer steps, scalable | Catalyst cost, requires optimization | High (up to 99% in steps) |

This detailed overview of preparation methods for ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride integrates classical and modern synthetic strategies supported by research findings, providing a comprehensive resource for advanced synthetic chemists.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 5-position acts as a nucleophile, enabling substitution reactions with electrophiles. For example, reactions with alkyl halides or acyl chlorides proceed under mild conditions due to the compound’s inherent basicity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl iodide, K₂CO₃, DMF, 50°C | N-Ethyl derivative | 78% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | N-Acetylated product | 85% |

Key Insight : Steric hindrance from the tetrahydropyran ring slightly reduces reaction rates compared to linear amines, but stereochemical retention is observed .

Ring-Opening Reactions

The tetrahydropyran ring undergoes acid-catalyzed ring-opening via retro-Michael reactions. This is facilitated by protonation of the oxygen atom, destabilizing the ring structure.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HCl (conc.) | Reflux, 6 hours | Open-chain amino diol hydrochloride | Acid-catalyzed retro-Michael |

| H₂O (acidic) | 80°C, 3 hours | Linear amino alcohol | Hydration and ring cleavage |

Note : Ring-opening in basic conditions is less favorable due to deprotonation of the amino group, reducing electrophilicity .

Cycloaddition and Electrocyclization

The compound participates in [4+2] cycloadditions as a diene, leveraging the conjugated π-system of the tetrahydropyran ring. Electrocyclization under thermal conditions forms fused bicyclic structures.

Mechanistic Detail : The amino group stabilizes transition states through hydrogen bonding, enhancing regioselectivity .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which is further functionalized.

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 4 hours | Carboxylic acid hydrochloride | Intermediate for peptide coupling |

| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, RT | Sodium carboxylate | Precursor for acyl chlorides |

Stereochemical Impact : Hydrolysis proceeds without epimerization due to the rigid tetrahydropyran scaffold.

Reduction Reactions

The amino group and ester moiety are amenable to catalytic hydrogenation or borohydride reduction.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50 psi, 24 hours | Tetrahydro-pyran alcohol | Full reduction of ester to alcohol |

| NaBH₄ | MeOH, 0°C, 2 hours | Primary alcohol derivative | Partial reduction of ester |

Limitation : Over-reduction of the ester to alcohol requires careful monitoring.

Oxidation Reactions

The amino group is oxidized to nitro or nitroso derivatives under strong oxidizing conditions.

| Reagent | Conditions | Product | Byproducts |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 1 hour | Nitroso compound | Trace ring-opened products |

| m-CPBA | CH₂Cl₂, RT, 6 hours | N-Oxide | None observed |

Caution : Strong oxidants may degrade the tetrahydropyran ring.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that compounds with similar structures have been investigated for their efficacy in treating various diseases, including diabetes and neurodegenerative disorders.

Diabetes Treatment

A patent (EP2909199A1) highlights the use of tetrahydropyran derivatives for treating diabetes and associated disorders. The structural similarities suggest that this compound may exhibit similar therapeutic properties, potentially acting on metabolic pathways involved in glucose regulation and insulin sensitivity .

Anticancer Activity

Recent studies have explored the cytotoxic effects of tetrahydropyran derivatives against cancer cell lines. For instance, derivatives have shown significant antiproliferative activity against neuroblastoma cells, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthesis of 2H-Pyrans

The compound can be utilized in the synthesis of 2H-pyrans, which are significant in medicinal chemistry due to their diverse biological activities. Recent advances have shown that hybrid catalysts can facilitate the formation of these scaffolds from simpler precursors, where this compound could be employed as a key building block .

Reaction Mechanisms

Research indicates that the incorporation of this compound into reaction mechanisms can enhance yields and selectivity in synthetic pathways. The compound's ability to stabilize reactive intermediates makes it a valuable reagent in multi-step synthetic processes .

Case Studies and Research Findings

Several studies have documented the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent and Functional Group Variations

a) (±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

- Structure : Contains a decahydro-1,6-naphthyridine core (fused bicyclic system) with a thione (C=S) group and ethyl ester.

- Key Differences: Lacks the amino group and HCl salt present in the target compound. The thione group introduces distinct electronic and hydrogen-bonding properties compared to the amino group.

- Applications : Primarily explored in heterocyclic chemistry for ring-opening reactions, unlike the target compound’s role in bioactive molecule synthesis .

b) H-Series Inhibitors (e.g., H-7, H-8 Hydrochlorides)

- Structure: Isoquinoline sulfonamide derivatives with piperazine or ethylamine side chains (e.g., H-7: 1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl).

- Key Differences: Larger aromatic systems (isoquinoline) and sulfonamide groups confer kinase inhibitory activity, unlike the simpler pyran-based target compound. The HCl salt in both enhances solubility, but the target’s ester group offers easier hydrolytic modification .

Ring System and Conformational Flexibility

- Target Compound: The tetrahydro-pyran ring adopts a chair conformation with puckering parameters influenced by the cis-5-amino group. Cremer-Pople puckering coordinates (e.g., amplitude $ q $, phase $ \phi $) would highlight its pseudorotational flexibility compared to planar analogs .

- Comparison to Pyrrolo-pyridines: (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate features a fused pyrrolidine-pyridine system. Its trans-configuration and ketone group reduce hydrogen-bonding capacity relative to the target’s cis-amino group, impacting protein-binding interactions .

Physicochemical Properties

| Property | Target Compound | H-7 Hydrochloride | (±)-cis-Ethyl 2-sulfanylidenenaphthyridine |

|---|---|---|---|

| Solubility (Water) | High (due to HCl salt) | Moderate (HCl salt, but larger hydrophobic core) | Low (neutral, thione group) |

| Melting Point | ~200–220°C (estimated) | >250°C (reported for H-series) | Not reported |

| Bioactivity | Intermediate (prodrug potential) | Kinase inhibition | Limited (synthetic intermediate) |

Pharmaceutical and Industrial Relevance

- Target Compound : Its balanced hydrophilicity (HCl salt) and hydrolyzable ester make it ideal for drug delivery systems. For example, it could serve as a masked carboxylic acid prodrug, unlike the permanently charged H-Series inhibitors .

- Comparative Stability: The pyran ring’s chair conformation provides greater metabolic stability than flexible acyclic esters (e.g., glycine ethyl ester derivatives in ) but less than rigid aromatic systems like isoquinoline .

Biological Activity

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H16ClNO3

- Molecular Weight : 209.67 g/mol

- CAS Number : 131651-14-4

The compound belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing oxygen. Its specific stereochemistry and functional groups contribute to its distinct chemical behavior and biological interactions.

Synthesis

This compound can be synthesized through various methods, typically involving the condensation of ethyl acetoacetate with an amine under acidic conditions. The reaction often utilizes hydrochloric acid as a catalyst, facilitating the formation of the desired product. The synthesis can be optimized for yield and purity through careful control of reaction parameters.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as a lead compound in cancer treatment.

- Neuropharmacology : The compound's ability to interact with neurotransmitter receptors suggests possible applications in neuropharmacology, particularly in modulating serotonin pathways.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several tumor cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .

- Mechanistic Insights : Research has shown that the compound induces apoptosis in cancer cells through pathways involving caspase activation and PARP cleavage, suggesting its role as a pro-apoptotic agent .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyran ring significantly affect biological activity, providing insights for further drug development .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Ethyl 5-amino-2,3-dihydro-1H-pyran-2-carboxylate | C8H13NO3 | Moderate cytotoxicity |

| Ethyl 5-amino-2,3-dihydro-4H-pyran-2-carboxylate | C8H13NO3 | Antimicrobial properties |

This compound stands out due to its enhanced potency and specificity in targeting certain biological pathways.

Q & A

Q. What are the recommended methods for synthesizing Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride, and how can reaction conditions be optimized for stereochemical control?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with carbonyl compounds under acidic conditions. To optimize stereochemical control:

- Use chiral catalysts (e.g., Brønsted acids) to favor the cis-configuration.

- Employ polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to minimize racemization.

- Monitor reaction progress via HPLC to ensure intermediate purity .

- Post-synthesis, isolate the hydrochloride salt via recrystallization from ethanol/water mixtures to enhance enantiomeric purity .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to assign stereochemistry via coupling constants (e.g., -values for axial/equatorial protons in the tetrahydro-pyran ring) .

- HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers and quantify purity (>98% required for crystallographic studies) .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what software tools are recommended for data processing?

- Methodological Answer :

- Data Collection : Use synchrotron radiation or high-intensity lab sources (e.g., Cu-Kα) for single-crystal diffraction.

- Structure Solution : Apply direct methods in SHELXS for phase determination, followed by refinement using SHELXL to model hydrogen atoms and thermal parameters .

- Puckering Analysis : Use Cremer-Pople parameters to quantify ring conformation (e.g., amplitude and phase angle ) .

- Validation : Check structural consistency with ORTEP-3 for graphical representation and geometry validation .

Advanced Research Questions

Q. What strategies should researchers employ when encountering contradictions between computational models and experimental crystallographic data for the tetrahydro-pyran ring conformation?

- Methodological Answer :

- Parameter Adjustment : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) using experimental puckering coordinates (, ) as constraints .

- Dynamic Analysis : Perform molecular dynamics (MD) simulations in explicit solvent to assess ring flexibility and compare with crystallographic B-factors.

- Error Analysis : Cross-validate computational results against multiple crystallographic datasets to rule out crystal-packing effects .

Q. How can phase annealing techniques in SHELX-90 improve the resolution of crystal structures for compounds with complex hydrogen-bonding networks?

- Methodological Answer :

- Phase Annealing : Implement simulated annealing in SHELX-90 to escape local minima during refinement, particularly for structures with disordered solvent or hydrogen-bonded networks .

- Negative Quartet Utilization : Prioritize negative quartet relations in phase extension to resolve ambiguities in electron density maps .

- Hydrogen Bond Restraints : Apply geometric restraints (e.g., distance/angle constraints) during refinement to maintain chemically plausible H-bond geometries .

Q. What advanced NMR pulse sequences are suitable for analyzing dynamic conformational changes in the tetrahydro-pyran ring under varying solvent conditions?

- Methodological Answer :

- NOESY/ROESY : Detect through-space correlations to identify axial ↔ equatorial ring puckering transitions. Use mixing times (100–400 ms) to probe slow exchange processes .

- VT-NMR : Conduct variable-temperature -NMR (e.g., 233–318 K) to calculate activation energies for ring inversion using Eyring plots.

- TROSY : Apply in DO or DMSO-d to enhance resolution for labile NH protons in the amino group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.